molecular formula C11H12F2O2 B063654 Ethyl 3-(3,5-difluorophenyl)propanoate CAS No. 163978-51-6

Ethyl 3-(3,5-difluorophenyl)propanoate

Cat. No. B063654
M. Wt: 214.21 g/mol
InChI Key: RJPFVVQBZAJMKV-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-difluorophenyl)propanoate is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that it shares similarities with Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate, which has a molecular weight of 229.222.



Synthesis Analysis

Unfortunately, I couldn’t find specific synthesis routes for Ethyl 3-(3,5-difluorophenyl)propanoate. However, there are synthesis routes available for similar compounds3.



Molecular Structure Analysis

The exact molecular structure of Ethyl 3-(3,5-difluorophenyl)propanoate is not readily available. However, similar compounds such as Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate have a molecular weight of 229.224.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Ethyl 3-(3,5-difluorophenyl)propanoate3.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(3,5-difluorophenyl)propanoate are not well documented. However, similar compounds like Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate are known to be solid at room temperature2.


Safety And Hazards

The safety and hazards associated with Ethyl 3-(3,5-difluorophenyl)propanoate are not well documented. It’s always important to handle chemical compounds with care and use appropriate safety measures.


Future Directions

The future directions for research on Ethyl 3-(3,5-difluorophenyl)propanoate are not clear due to the limited information available. However, the synthesis of new fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis has been discussed in recent research5.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of Ethyl 3-(3,5-difluorophenyl)propanoate. Further research and studies are needed to provide a more comprehensive understanding of this compound.


properties

IUPAC Name

ethyl 3-(3,5-difluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPFVVQBZAJMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570048
Record name Ethyl 3-(3,5-difluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3,5-difluorophenyl)propanoate

CAS RN

163978-51-6
Record name Ethyl 3,5-difluorobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163978-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(3,5-difluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethoxyethane 350 ml was added to 60% sodium hydride 14.4 g (360 mmol), the mixture was stirred at room temperature while a solution of ethyl diethylphosphonoacetate 80.7 g (360 mmol) in dimethoxyethane (50 ml) was added dropwise. After the generation of hydrogen gas was stopped, the solution was cooled to 15° C., and a solution of 3,5-difluorobenzaldehyde 50.0 g (352 mmol) in dimethoxy ethane (50 ml) was added dropwise keeping the liquid temperature below 25° C. After addition, the mixture was stirred for 30 minutes, the reactant was added to water 300 ml, and the product was extracted with diethylether. The extract was washed with a sodium chloride aqueous solution, and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (eluent: heptane/ethyl acetate=3/1). Such obtained purified material was hydrogenated in the presence of 5% palladium carbon as a catalyst in ethanol 300 ml. After hydrogenation, the catalyst was filtered off, the solvent was distilled off under reduced pressure to obtain 3-(3,5-difluorophenyl) propionic acid ethyl ester 53.0 g (247 mmol). The yield was 70.2% from 3,5-difluorobenzaldehyde.
Quantity
80.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
14.4 g
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

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